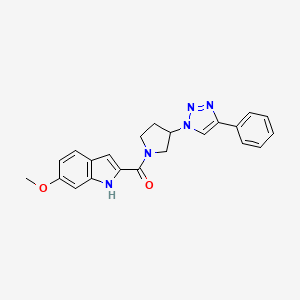

(6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

The compound features a 6-methoxyindole scaffold connected via a methanone bridge to a pyrrolidine ring substituted with a 4-phenyl-1,2,3-triazole group. The pyrrolidine ring contributes conformational rigidity, which may influence bioavailability and target selectivity.

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-29-18-8-7-16-11-20(23-19(16)12-18)22(28)26-10-9-17(13-26)27-14-21(24-25-27)15-5-3-2-4-6-15/h2-8,11-12,14,17,23H,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINJTKZZSPZUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes in cellular functions. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses.

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, anticancer, and others.

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with the CAS number 2034558-41-1 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 387.4 g/mol . The structure features an indole moiety linked to a triazole and pyrrolidine group, which are known for their significant biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034558-41-1 |

| Molecular Formula | C22H21N5O2 |

| Molecular Weight | 387.4 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3).

Case Study Findings:

A study conducted by Arafa et al. reported that derivatives with similar structures showed promising cytotoxic activity with IC50 values ranging from 0.275 to 0.417 µM , indicating their effectiveness compared to standard drugs like erlotinib .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Kinases : Some studies suggest that triazole derivatives can inhibit key kinases involved in cancer progression, such as EGFR and Src .

- Induction of Apoptosis : Evidence indicates that these compounds may induce apoptosis in cancer cells, contributing to their anticancer effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets associated with cancer pathways. These studies reveal a strong interaction with proteins involved in cell survival and proliferation .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to (6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. For instance, a study highlighted the compound's ability to downregulate key oncogenic pathways, suggesting its potential as a lead compound for developing anticancer drugs .

Antimicrobial Properties : The triazole group in the compound has been associated with antimicrobial activity. Compounds containing triazoles have shown efficacy against a range of pathogens, including fungi and bacteria. A recent investigation demonstrated that derivatives of this compound exhibited potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .

Neurological Applications : There is emerging evidence supporting the use of indole derivatives in treating neurological disorders. The unique structure of this compound suggests potential neuroprotective effects. Preclinical studies have indicated that such compounds may enhance cognitive function and provide neuroprotection against oxidative stress .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of indole derivatives involved synthesizing several analogs of this compound. The results showed that specific modifications to the triazole ring enhanced cytotoxicity against MCF7 breast cancer cells. The mechanism was attributed to the induction of apoptosis mediated by caspase activation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested various derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain modifications in the pyrrolidine moiety significantly improved antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Methanone Motifs

(a) (6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone ()

- Structural Differences : Replaces the triazole-pyrrolidine group with a tetrahydro-pyridoindole system.

- Synthesis : Prepared via amide coupling using HPLC-MS purification, yielding 34% .

- Implications : The pyridoindole moiety may enhance CNS penetration due to increased lipophilicity.

(b) [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ()

- Structural Differences : Substitutes the triazole-pyrrolidine with a dihydropyrazole-pyridine system.

Triazole-Containing Analogues

(a) (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (Compound 7b, )

- Structural Differences: Replaces indole with thienothiophene and pyrazole groups.

- Physical Properties : Melting point >300°C; IR C=O stretch at 1720 cm⁻¹; NMR δ 2.22 (CH₃), 7.3–7.52 (aromatic H) .

- Synthesis : 70% yield via piperidine-catalyzed condensation in DMF/EtOH .

(b) Pyrazolo[1,5-a]pyrimidine Derivatives (Compound 10, )

Comparative Analysis of Key Properties

Table 1: Physical and Spectral Data Comparison

*Estimated based on structural analogs. N/R = Not reported.

Table 2: Structural and Functional Group Impact

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the indole and pyrrolidine-triazole moieties followed by coupling via a methanone linker. Key optimization strategies include:

- Catalytic Conditions : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as described for structurally analogous triazolyl-pyrrolidine derivatives .

- Reactor Systems : Continuous flow reactors or automated systems improve reproducibility and yield by maintaining consistent temperature and mixing parameters, as demonstrated in industrial-scale syntheses of similar compounds .

- Purification : Column chromatography (silica gel) or recrystallization (methanol/water systems) ensures purity, with yields reported up to 93% for related indole-triazole hybrids .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

A combination of spectroscopic and spectrometric methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C-2 substitution, triazole connectivity). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine and triazole regions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Answer:

SAR studies should focus on modifying:

- Indole Substituents : Replace the 6-methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on target binding .

- Triazole-Phenyl Group : Introduce para-substituents (e.g., -NO₂, -CF₃) to probe steric/electronic effects, as seen in analogous triazolyl-pyrrolidine derivatives .

- Pyrrolidine Ring : Test enantiomers or substitute with piperidine to evaluate conformational flexibility .

Methodology : - Synthesize analogs using parallel synthesis .

- Screen against target proteins (e.g., kinases, GPCRs) via fluorescence polarization or SPR assays .

Advanced: How can contradictory bioactivity data across different assays be systematically resolved?

Answer:

Contradictions often arise from assay-specific conditions or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate hits using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzymatic inhibition) platforms .

- Dose-Response Curves : Ensure consistent IC₅₀/EC₅₀ values across replicates.

- Control Experiments : Include known inhibitors (positive controls) and DMSO-only treatments (negative controls) to rule out solvent artifacts .

- Statistical Design : Use randomized block designs with split-split plots to account for variability in biological replicates .

Advanced: What advanced spectroscopic or computational methods can elucidate electronic and steric effects influencing reactivity?

Answer:

- X-ray Crystallography : Resolve 3D conformation of the triazole-pyrrolidine-indole scaffold, as applied to similar heterocyclic systems .

- DFT Calculations : Model electronic environments (e.g., HOMO/LUMO distribution) to predict sites for electrophilic/nucleophilic attack .

- Dynamic NMR : Study pyrrolidine ring puckering and triazole rotation barriers at variable temperatures .

- EPR Spectroscopy : Detect radical intermediates in oxidation/reduction reactions involving the indole moiety .

Advanced: How can metabolic stability and degradation pathways of this compound be investigated?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Forced Degradation Studies : Expose to heat, light, and hydrolytic conditions (acidic/alkaline) to identify degradation products .

- Isotope Labeling : Use ¹⁴C-labeled methoxy or triazole groups to track metabolic fate .

Advanced: What strategies can address low solubility or bioavailability in preclinical studies?

Answer:

- Salt Formation : Test hydrochloride or phosphate salts to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methanone or indole positions .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .

Advanced: How can computational methods guide the optimization of this compound for specific targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases, receptors) .

- MD Simulations : Simulate ligand-protein dynamics (100+ ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with triazole) .

- QSAR Modeling : Corinate substituent properties (e.g., logP, molar refractivity) with bioactivity data to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.